Zolpyridine-d6
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Overview
Description
Zolpyridine-d6 is a deuterated analogue of Zolpyridine, which is an impurity of Zolpidem. It is labeled with stable isotopes and has a molecular formula of C14H8D6N2O and a molecular weight of 232.31. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of pyridine bases, including Zolpyridine-d6, can be achieved through several methods. One common method involves the reaction of aldehydes or ketones with ammonia in the presence of a solid acid catalyst, such as silica-alumina . Another method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield pyridines . Industrial production methods often utilize gas phase synthesis over shape-selective catalysts like ZSM-5 zeolite .
Chemical Reactions Analysis
Zolpyridine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organolithiums and organomagnesiums . For example, pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zolpyridine-d6 is widely used in scientific research due to its stable isotope labeling. It is used as a chemical reference for chemical identification, qualitative and quantitative detection, and studying reaction mechanisms and kinetics. In metabolic research, stable isotope labeling allows researchers to study metabolic pathways in vivo safely. Additionally, this compound is used in environmental and clinical diagnostic applications.
Mechanism of Action
The mechanism of action of Zolpyridine-d6 is related to its role as a labeled analogue of Zolpyridine. Zolpidem, the parent compound, enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 receptor . This results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability, leading to sedative and hypnotic effects .
Comparison with Similar Compounds
Zolpyridine-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include various imidazopyridines, such as imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine, and imidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
232.31 g/mol |
IUPAC Name |
4-methyl-N-[3,4,6-trideuterio-5-(trideuteriomethyl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17)/i2D3,5D,8D,9D |
InChI Key |
NBFFPKCKCRTTRE-ALEXJTRMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1C([2H])([2H])[2H])[2H])NC(=O)C2=CC=C(C=C2)C)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C |
Origin of Product |
United States |
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